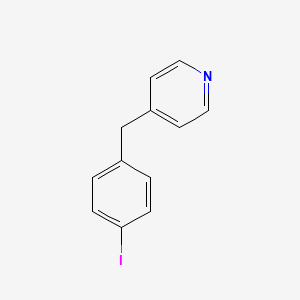

4-(4-Iodobenzyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Chemistry

The pyridine ring is a fundamental heterocyclic aromatic compound that is structurally related to benzene (B151609), with one methine group (=CH-) replaced by a nitrogen atom. This nitrogen atom significantly influences the chemical and physical properties of the molecule. Pyridine and its derivatives are ubiquitous in chemistry, finding use as reagents, catalysts, and versatile building blocks in organic synthesis.

Pyridine scaffolds are present in a vast number of natural products, including alkaloids and vitamins, and are a core component of more than 7,000 pharmaceutical compounds. vulcanchem.comajol.info Their prevalence in medicinal chemistry can be attributed to several factors. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition in biological systems. Furthermore, the pyridine ring can improve the aqueous solubility of a molecule, a desirable property for drug candidates. acs.org

In the realm of materials chemistry, pyridine derivatives are employed as ligands in coordination chemistry, forming stable complexes with various metal ions. researchgate.net The reactivity of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's electronic and steric properties. researchgate.net

Role of Iodinated Benzyl (B1604629) Moieties in Molecular Design

The inclusion of an iodinated benzyl moiety in a molecule introduces several key features that are highly valued in molecular design, particularly in the fields of crystal engineering and medicinal chemistry. The iodine atom, being the largest and least electronegative of the stable halogens, has a distinct reactivity profile.

One of the most significant aspects of the iodinated benzyl group is its ability to participate in halogen bonding. This is a non-covalent interaction where the iodine atom acts as a Lewis acidic "donor" to a Lewis basic "acceptor". nih.gov This interaction is highly directional and has been increasingly exploited in the rational design of supramolecular assemblies and the engineering of crystal structures. cymitquimica.comnih.gov The strength of the halogen bond can be modulated, with iodine typically forming the strongest bonds among the halogens. nih.gov

In medicinal chemistry, the 4-iodobenzyl group can be found in ligands designed to interact with biological targets. For instance, the compound 1-[4-iodobenzyl]-4-[N-(3-isopropoxy-2-pyridinyl)-N-methyl]-aminopiperidine (RBI-257) incorporates this moiety and has been studied as a ligand for dopamine (B1211576) receptors. nih.gov The iodine atom can also serve as a handle for further chemical transformations, such as in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex molecules. Furthermore, the lipophilicity imparted by the iodobenzyl group can influence a molecule's ability to cross cell membranes.

Interactive Data Table: Chemical Properties of a Related Compound

| Property | Value | Source |

| Molecular Formula | C11H8IN | PubChem nih.gov |

| Molecular Weight | 281.09 g/mol | PubChem nih.gov |

| XLogP3 | 3.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 280.97015 Da | PubChem nih.gov |

| Monoisotopic Mass | 280.97015 Da | PubChem nih.gov |

| Topological Polar Surface Area | 12.9 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

| Complexity | 146 | PubChem nih.gov |

| IUPAC Name | 4-(4-iodophenyl)pyridine | PubChem nih.gov |

| CAS Number | 83420-59-1 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10IN |

|---|---|

Molecular Weight |

295.12 g/mol |

IUPAC Name |

4-[(4-iodophenyl)methyl]pyridine |

InChI |

InChI=1S/C12H10IN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9H2 |

InChI Key |

HKUYVVUKPTYHGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=NC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Iodobenzyl Pyridine

Direct Functionalization and Alkylation Strategies

These methods involve the direct formation of the benzylic C-C bond, often utilizing a pre-functionalized pyridine (B92270) starting material like 4-methylpyridine (B42270) (picoline).

The direct C-H functionalization of the pyridine ring at the C4 position is a significant challenge in heterocyclic chemistry due to the electronic nature of the ring, which typically favors reactions at the C2 and C6 positions. nih.govnih.gov Modern strategies to overcome this challenge include the use of blocking groups or specialized directing groups to achieve C4 selectivity. nih.govchemrxiv.org For instance, methods like the Minisci reaction, a radical-based alkylation, often yield mixtures of isomers when applied to unsubstituted pyridine. nih.gov To enforce C4-regioselectivity, a blocking group derived from maleic acid can be temporarily installed on the nitrogen atom, which sterically and electronically favors the introduction of an alkyl group at the desired C4 position. nih.govchemrxiv.org Another approach involves direct C4-metalation using organosodium reagents like n-butylsodium, which selectively deprotonates the C4 position, allowing for subsequent functionalization. nih.gov While powerful, these methods are often employed for installing groups onto the bare pyridine nucleus. For a molecule like 4-(4-Iodobenzyl)pyridine, a more synthetically direct approach typically begins with an already C4-substituted precursor, such as 4-methylpyridine.

The most common and straightforward synthesis of 4-benzylpyridine (B57826) derivatives involves the deprotonation of the methyl group of 4-methylpyridine (4-picoline). The methyl protons of 4-picoline are acidic enough to be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). This process generates a nucleophilic 4-picolyl anion.

This highly reactive intermediate is then "quenched" through a nucleophilic substitution reaction (SN2) with a suitable electrophile, in this case, a 4-iodobenzyl halide like 4-iodobenzyl bromide. The picolyl anion attacks the benzylic carbon, displacing the halide and forming the desired C-C bond to yield this compound. The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the organolithium intermediates and control reactivity.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 4-Methylpyridine | 4-Iodobenzyl bromide | LDA | THF | -78 to 25 | 75-90 |

| 4-Methylpyridine | 4-Iodobenzyl chloride | n-BuLi | THF/HMPA | -78 to 25 | 70-85 |

The deprotonation and subsequent alkylation of 4-picoline is an excellent example of a one-pot reaction sequence. In this context, "one-pot" refers to the practice of performing multiple reaction steps in the same vessel without isolating the intermediate products. The 4-picolyl anion is generated in situ and immediately consumed in the subsequent reaction with the 4-iodobenzyl halide, which is added directly to the same reaction flask. This approach is highly efficient as it minimizes the handling of sensitive intermediates, reduces solvent waste, and saves time by avoiding intermediate purification steps. The entire sequence, from the deprotonation of 4-picoline to the formation of the final product, can be completed in a single operational procedure, making it a practical and widely used method in organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers powerful and versatile alternatives for constructing the this compound framework, particularly through palladium- or nickel-catalyzed cross-coupling reactions. organic-chemistry.org These methods form the key C(sp³)–C(sp²) bond by coupling two distinct molecular fragments.

While traditionally used for aryl-aryl bond formation, the Suzuki-Miyaura coupling can be adapted for C(sp³)–C(sp²) bond formation. nih.gov To synthesize this compound, this reaction would involve the coupling of a benzyl (B1604629) halide with a pyridine-derived organoboron reagent. A plausible route is the palladium-catalyzed reaction between 4-pyridylboronic acid (or its more stable pinacol (B44631) ester derivative) and 4-iodobenzyl bromide. nih.gov The reaction requires a palladium catalyst, often complexed with phosphine (B1218219) ligands, and a base to activate the boronic acid. This method benefits from the commercial availability of many boronic acids and their general stability, though the coupling of sp³-hybridized halides can sometimes be challenging. nih.govrsc.org

| Boron Reagent | Halide Partner | Catalyst | Base | Solvent |

| 4-Pyridylboronic acid pinacol ester | 4-Iodobenzyl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |

| Potassium 4-pyridyltrifluoroborate | 4-Iodobenzyl chloride | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O |

The Negishi cross-coupling is a highly effective method for forming C-C bonds, including the C(sp³)–C(sp²) linkage required for this compound. organic-chemistry.org This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgsci-hub.st

A viable strategy begins with the preparation of a pyridyl-containing organozinc reagent. For example, 4-(chloromethyl)pyridine (B78701) can be treated with activated zinc to form (pyridin-4-ylmethyl)zinc chloride. sci-hub.st This organozinc nucleophile is then coupled with an aryl halide, such as 1,4-diiodobenzene, using a palladium catalyst like Pd-PEPPSI-IPr. sci-hub.st The high reactivity and functional group tolerance of organozinc reagents make the Negishi coupling a powerful tool, and methods have been developed to prepare solid, moderately air-stable pyridylzinc reagents to improve their handling and operational simplicity. organic-chemistry.orgnih.gov

| Organozinc Precursor | Halide Partner | Catalyst | Solvent |

| 4-(Chloromethyl)pyridine | 1,4-Diiodobenzene | Pd(OAc)₂/SPhos | THF |

| 4-(Bromomethyl)pyridine | 1,4-Diiodobenzene | Pd-PEPPSI-IPr | Dioxane |

Nucleophilic Substitution Approaches for Iodobenzyl Group Introduction

Nucleophilic substitution reactions provide an alternative pathway for synthesizing this compound. These methods typically involve the reaction of a pyridine-based nucleophile with a 4-iodobenzyl electrophile.

One common strategy is the use of an organometallic pyridine reagent, such as 4-pyridylmagnesium bromide (a Grignard reagent) or 4-pyridyllithium. These nucleophilic reagents can be prepared from 4-halopyridines. The subsequent reaction with an electrophilic 4-iodobenzyl halide, such as 4-iodobenzyl bromide, results in the formation of the desired C-C bond through nucleophilic displacement of the halide on the benzyl group.

Alternatively, a nucleophilic aromatic substitution (SNAr) approach can be considered. In this scenario, a pyridine ring substituted with a good leaving group at the 4-position (e.g., a halogen or a sulfonate group) is attacked by a nucleophile. quimicaorganica.org For the synthesis of this compound, this would require a nucleophilic (4-iodobenzyl)metal reagent. The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.comyoutube.com The presence of electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophiles. youtube.com Microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic substitutions on halopyridines. sci-hub.se

A process for preparing 4-substituted pyridines involves quaternizing a starting pyridine that has a leaving group in the 4-position. This quaternization makes the pyridine ring more susceptible to nucleophilic attack. Following the nucleophilic displacement reaction, a dequaternization step liberates the final 4-substituted pyridine product. google.com

Metal-Free Synthetic Pathways for Pyridine Derivatives

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. For the synthesis of C-4 substituted pyridines, several metal-free approaches have been explored.

One such strategy involves the use of pyridine-boryl radicals. acs.orgsemanticscholar.orgresearchgate.net A pyridine-boryl radical can be generated in situ from 4-cyanopyridine (B195900) and bis(pinacolato)diboron. This radical species can then react with various radical acceptors, such as α,β-unsaturated ketones, aldehydes, and imines, to form C-4 substituted pyridine derivatives. semanticscholar.org This method proceeds via a radical addition/C-C coupling mechanism and has been shown to tolerate a range of functional groups. acs.org

Another metal-free approach involves the oxidative cyclization of aldehydes with ammonium (B1175870) acetate (B1210297) under air as the oxidant. rsc.org This method allows for the synthesis of substituted pyridines through a process that involves C-H bond functionalization and the formation of C-C and C-N bonds. While this method builds the pyridine ring itself, it represents a pathway to substituted pyridines that avoids the use of metal catalysts.

These metal-free methods, while not yet explicitly reported for the direct synthesis of this compound, provide promising avenues for future research in developing more sustainable synthetic routes.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inrasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyridine derivatives. nih.govbenthamscience.com

Key green chemistry considerations applicable to the synthesis of this compound include:

Catalysis: The use of highly efficient catalysts, such as palladium-based systems in cross-coupling reactions, minimizes waste by enabling reactions to proceed with high atom economy. acsgcipr.org Developing recyclable catalysts is a further step towards sustainability. nih.gov

Solvent Selection: Traditional organic syntheses often employ volatile and hazardous solvents. Green chemistry encourages the use of environmentally benign solvents like water or bio-derived solvents, or even performing reactions under solvent-free conditions. ijarsct.co.inbenthamscience.com

Energy Efficiency: Methodologies like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.innih.gov

One-Pot Reactions: Designing syntheses where multiple steps are carried out in a single reaction vessel (one-pot reactions) reduces the need for purification of intermediates, thereby saving solvents and energy, and reducing waste. nih.gov

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of complex molecules like this compound, the long-term goal of green chemistry is to utilize renewable starting materials. ijarsct.co.in

By incorporating these principles, the environmental footprint of synthesizing this compound and other valuable chemical compounds can be significantly reduced.

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Use of Catalysts | High-yield, low-waste cross-coupling reactions. acsgcipr.orgnih.gov |

| Benign Solvents | Reactions in water or ionic liquids; solvent-free conditions. ijarsct.co.inbenthamscience.com |

| Energy Efficiency | Microwave-assisted and ultrasound-promoted reactions. rasayanjournal.co.innih.gov |

| Atom Economy | Multicomponent, one-pot reactions to reduce intermediate waste. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Iodobenzyl Pyridine

X-Ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state.

Single crystal X-ray diffraction (SC-XRD) analysis provides precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. For 4-(4-Iodobenzyl)pyridine, while a specific crystal structure is not publicly available, the expected molecular geometry would feature a pyridine (B92270) ring and an iodobenzene (B50100) ring linked by a methylene (B1212753) (-CH₂-) bridge.

SC-XRD would precisely determine:

The C-I bond length, which is a key parameter for studying halogen bonding and other intermolecular interactions.

The planarity of the pyridine and iodobenzene rings.

The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., C-H···N), π-π stacking between aromatic rings, and potential halogen bonding involving the iodine atom.

The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the unit cell.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different arrangement or conformation of molecules in the crystal lattice. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

For this compound, the existence of polymorphs is plausible due to the conformational flexibility around the methylene bridge and the potential for various packing arrangements stabilized by different sets of intermolecular forces. mdpi.com The formation of different polymorphs could be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. rsc.org

Solid-state analysis techniques, primarily X-ray Powder Diffraction (XRPD), are crucial for identifying and characterizing different polymorphic forms. Each polymorph would produce a unique diffraction pattern. The study of polymorphism is vital, particularly in materials science and pharmaceuticals, as the crystalline form can significantly affect a compound's properties and performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by probing the magnetic properties of atomic nuclei.

Solution-state NMR provides detailed information about the chemical environment and connectivity of atoms in a molecule. The predicted spectra for this compound are based on the known spectra of 4-benzylpyridine (B57826) and the established substituent effects of iodine on a benzene (B151609) ring. nih.govchemicalbook.comchemrxiv.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the iodophenyl ring, and the methylene bridge. The iodine atom, being electronegative and large, influences the chemical shifts of the adjacent aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2', H-6' (Pyridine) | ~8.50 | Doublet (d) | Protons alpha to the nitrogen atom are significantly deshielded. |

| H-3', H-5' (Pyridine) | ~7.15 | Doublet (d) | Protons beta to the nitrogen atom. |

| H-2, H-6 (Iodophenyl) | ~7.05 | Doublet (d) | Protons ortho to the methylene bridge, shielded relative to benzene. |

| H-3, H-5 (Iodophenyl) | ~7.65 | Doublet (d) | Protons ortho to the iodine atom, deshielded. |

| Methylene (-CH₂-) | ~3.95 | Singlet (s) | Methylene protons linking the two aromatic rings. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The "heavy atom effect" of iodine is particularly significant, causing a strong upfield shift (shielding) for the carbon atom to which it is directly attached (the ipso-carbon). nih.govresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-4' (Pyridine) | ~150.0 | Quaternary carbon attached to the methylene bridge. |

| C-2', C-6' (Pyridine) | ~149.5 | Carbons alpha to the nitrogen atom. |

| C-3', C-5' (Pyridine) | ~124.0 | Carbons beta to the nitrogen atom. |

| C-1 (Iodophenyl) | ~141.0 | Quaternary carbon attached to the methylene bridge. |

| C-2, C-6 (Iodophenyl) | ~131.0 | Carbons ortho to the methylene bridge. |

| C-3, C-5 (Iodophenyl) | ~137.5 | Carbons ortho to the iodine atom. |

| C-4 (Iodophenyl) | ~91.5 | Ipso-carbon attached to iodine; significantly shielded. |

| Methylene (-CH₂-) | ~41.0 | Methylene bridge carbon. |

Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in their solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. acs.org While no ssNMR studies on this compound have been reported, the technique would be invaluable for its structural characterization.

ssNMR could provide key information on:

Polymorphism: Different polymorphs would yield distinct ssNMR spectra due to differences in molecular packing and conformation, allowing for their unambiguous identification. mdpi.com

Crystallographic Inequivalence: If the crystal's asymmetric unit contains more than one molecule, ssNMR can resolve separate signals for the chemically equivalent but crystallographically inequivalent atoms.

Conformational Details: Chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by molecular conformation and intermolecular interactions like hydrogen and halogen bonds. illinois.edu This can provide insights into the torsion angle between the aromatic rings in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for the compound. The predicted vibrational assignments for this compound are based on well-established frequencies for substituted benzenes and pyridines. cdnsciencepub.comcdnsciencepub.comnist.govresearchgate.net

Key Vibrational Modes:

Aromatic C-H Stretching: Weak to medium bands are expected in the 3000–3100 cm⁻¹ region for both the pyridine and iodophenyl rings.

Aliphatic C-H Stretching: Bands corresponding to the methylene bridge protons are expected in the 2850–2960 cm⁻¹ region.

Aromatic C=C and C=N Stretching: A series of strong to medium bands between 1400 cm⁻¹ and 1610 cm⁻¹ are characteristic of the stretching vibrations within both aromatic rings. pressbooks.pub The C=N stretch of the pyridine ring is a prominent feature in this region.

Ring Breathing Modes: The pyridine ring exhibits a characteristic "ring breathing" mode, often seen as a strong band in the Raman spectrum around 990-1030 cm⁻¹. researchgate.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations appear in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bands can often help confirm the substitution pattern of the aromatic rings.

C-I Stretching: The carbon-iodine stretching vibration is expected at low frequencies, typically in the 500–650 cm⁻¹ range. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum. dntb.gov.ua

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR / Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium / Medium |

| Pyridine Ring C=C, C=N Stretch | 1580 - 1610 | Strong / Strong |

| Benzene Ring C=C Stretch | 1450 - 1580 | Strong / Strong |

| Pyridine Ring Breathing | 990 - 1030 | Medium / Strong |

| C-H Out-of-Plane Bending | 700 - 900 | Strong / Weak |

| C-I Stretch | 500 - 650 | Weak-Medium / Medium-Strong |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is characterized by distinct bands corresponding to specific stretching and bending modes within the molecule.

The high-frequency region of the spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretching vibrations from both the pyridine and the p-iodophenyl rings typically appear in the 3100–3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) bridge are observed at lower wavenumbers, generally between 2950 and 2850 cm⁻¹.

The fingerprint region, below 1650 cm⁻¹, contains a wealth of structural information. The characteristic C=C and C=N stretching vibrations of the pyridine ring are found in the 1610–1430 cm⁻¹ region. The presence of multiple bands in this area is typical for aromatic and heteroaromatic systems. The p-substituted iodophenyl ring also contributes to this region with its own set of C=C stretching vibrations, often seen around 1585 cm⁻¹ and 1485 cm⁻¹. The C-I stretching vibration, a key marker for this compound, is expected to produce a band in the low-frequency region, typically between 600 and 500 cm⁻¹.

In-plane and out-of-plane C-H bending vibrations provide further structural confirmation. For the p-disubstituted benzene ring, a strong absorption band for out-of-plane bending is characteristically found between 850 and 800 cm⁻¹. The bending vibrations for the pyridine ring also appear in this region, alongside other ring deformation modes.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretching | Aromatic (Pyridine & Phenyl) |

| 2950–2850 | C-H Stretching | Aliphatic (-CH₂-) |

| 1610–1550 | C=N, C=C Stretching | Pyridine Ring |

| 1585, 1485 | C=C Stretching | p-Iodophenyl Ring |

| 850–800 | C-H Out-of-Plane Bending | p-Disubstituted Phenyl |

Note: The exact positions of these bands can vary slightly based on the sample's physical state (e.g., solid, liquid) and the measurement conditions.

Raman Spectroscopy for Molecular Vibrations in Different Phases

Raman spectroscopy serves as a valuable complement to FT-IR, providing information about molecular vibrations based on inelastic scattering of monochromatic light. Vibrations that result in a change in molecular polarizability are Raman active. For this compound, Raman spectroscopy is particularly useful for identifying vibrations of the carbon skeleton and symmetric vibrations that may be weak in the FT-IR spectrum.

The Raman spectrum typically shows strong bands for the aromatic ring stretching modes. The pyridine ring breathing mode, a symmetric vibration, usually gives rise to a very intense band around 1000 cm⁻¹. Another prominent band near 1600 cm⁻¹ is attributable to the C=C stretching vibrations of both aromatic rings.

The C-I stretching vibration, while observable in FT-IR, often yields a more distinct and easily identifiable signal in the low-frequency region of the Raman spectrum. This is due to the high polarizability of the C-I bond. The methylene bridge (-CH₂-) also has characteristic Raman signals, including twisting and wagging modes.

Analysis of this compound in different phases (solid vs. solution) can reveal information about intermolecular interactions. In the solid state, crystal lattice effects can cause shifts in vibrational frequencies or the splitting of bands compared to the solution phase, where the molecules are more isolated. These changes can provide insights into crystal packing and solid-state conformation.

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1600 | Aromatic C=C Stretching |

| ~1200 | Aromatic C-H In-Plane Bending |

| ~1000 | Pyridine Ring Breathing (Symmetric) |

Note: These are representative values; precise shifts depend on experimental conditions such as the excitation wavelength and the sample phase.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is primarily dictated by the electronic transitions within the pyridine and iodophenyl chromophores.

The absorption spectrum is expected to show intense bands in the UV region corresponding to π → π* transitions within the aromatic systems. The pyridine ring typically exhibits strong absorption bands below 270 nm. The iodophenyl group also contributes to absorption in this region. The presence of the iodine atom, a heavy halogen, can influence the electronic transitions, sometimes leading to a slight red shift (bathochromic shift) compared to unsubstituted benzene due to orbital interactions.

The molecule may also exhibit weaker n → π* transitions associated with the non-bonding electrons on the nitrogen atom of the pyridine ring. These transitions occur at longer wavelengths than the π → π* transitions and are often characterized by a lower molar absorptivity.

Solvatochromism refers to the change in the position of absorption bands with a change in the polarity of the solvent. This phenomenon provides insight into the change in dipole moment of the molecule upon electronic excitation. For this compound, studying its UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, ethanol, water) can reveal the nature of its excited states. A bathochromic shift (to longer wavelengths) with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic shift (to shorter wavelengths) indicates a less polar excited state. Given the structure, π → π* transitions in this molecule are likely to exhibit a positive solvatochromism (bathochromic shift) in polar solvents.

Table 3: Hypothetical UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

| Solvent | Polarity | λmax 1 (nm) (π → π*) | λmax 2 (nm) (n → π*) |

|---|---|---|---|

| Hexane | Non-polar | ~255 | ~275 |

| Dichloromethane | Polar Aprotic | ~258 | ~272 |

Note: This table presents expected trends. Actual experimental values are required for definitive analysis.

Computational Chemistry and Theoretical Investigations of 4 4 Iodobenzyl Pyridine

The Untapped Potential of Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of molecules with a favorable balance of accuracy and computational cost. A theoretical study of 4-(4-Iodobenzyl)pyridine using DFT would yield a wealth of information.

Geometry Optimization and Conformational Analysis

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Furthermore, a conformational analysis would be crucial to identify different spatial orientations of the benzyl (B1604629) and pyridine (B92270) rings relative to each other and to determine the energy barriers between these conformations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic properties of this compound is key to predicting its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between these frontier orbitals is a critical indicator of chemical reactivity and kinetic stability. Additionally, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Prediction and Assignment of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would aid in the interpretation of experimental spectra. Similarly, the prediction of infrared (IR) and Raman vibrational frequencies would allow for the assignment of specific vibrational modes to the observed spectral bands. Time-dependent DFT (TD-DFT) could further be employed to simulate the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions within the molecule.

Analysis of Chemical Bonding and Charge Transfer Properties (e.g., NBO, ELF, LOL)

To gain a deeper understanding of the chemical bonding within this compound, various analytical methods can be applied to the DFT-derived wavefunction. Natural Bond Orbital (NBO) analysis would provide information about charge transfer interactions between different parts of the molecule. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses that would map the regions of high electron localization, offering a detailed picture of covalent bonds and lone pairs.

The Promise of Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time.

Exploration of Conformational Dynamics and Stability in Various Environments

MD simulations of this compound could be performed to study its conformational dynamics in different environments, such as in a vacuum or in various solvents. These simulations would reveal how the molecule flexes and changes its shape over time, providing insights into its flexibility and the stability of its different conformations. This information is particularly valuable for understanding how the molecule might interact with other molecules or biological targets.

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the existence of broad computational studies on related pyridine derivatives and general theoretical methodologies, specific research focusing on the intricate computational chemistry of this compound, as required by the outlined topics, is not present in the current body of published work.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the following specified areas for this compound:

Investigation of Intermolecular Interactions and Solvent Effects: While general principles of intermolecular forces, such as halogen bonding, are studied in various iodinated and pyridine-containing molecules, specific computational data on how this compound molecules interact with each other or with different solvents are not available.

Elucidation of Reaction Pathways and Transition States in Synthetic Reactions: There are no published computational models that detail the mechanistic pathways, including the transition states, for the synthesis of this compound. Such studies are crucial for understanding the underlying mechanisms of its formation.

Theoretical Evaluation of Steric and Electronic Effects on Regioselectivity and Reactivity: A theoretical assessment of how steric hindrance and electronic properties influence the chemical reactions and selectivity of this compound has not been documented in peer-reviewed literature.

Without dedicated research on this specific compound, any attempt to generate content for the requested sections would rely on speculation and extrapolation from potentially irrelevant molecules. This would not meet the required standards of scientific accuracy and adherence to the specified subject matter. Therefore, until such computational studies are conducted and published, a detailed article on these specific aspects of this compound cannot be authored.

Reactivity Patterns and Chemical Transformations of 4 4 Iodobenzyl Pyridine

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom. This inherent electronic property governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally sluggish and requires harsh reaction conditions. quora.com The nitrogen atom deactivates the ring towards electrophilic attack, and when substitution does occur, it is directed to the C-3 (meta) position. This is because the cationic intermediates formed by attack at C-2 or C-4 place an unfavorable positive charge on the electronegative nitrogen atom. quora.comstudy.com In 4-(4-Iodobenzyl)pyridine, the C-4 position is already occupied, leaving the C-2, C-3, C-5, and C-6 positions available for substitution. Further electrophilic attack would be expected to occur at the C-3 and C-5 positions.

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to a pyridine N-oxide . quimicaorganica.org The N-oxide is formed by oxidation of the pyridine nitrogen, often using reagents like hydrogen peroxide in acetic acid. bhu.ac.in This transformation increases electron density in the ring through resonance, activating it for electrophilic substitution, primarily at the C-4 position. quimicaorganica.orgbhu.ac.in Since the C-4 position is already substituted in the target molecule, this strategy would activate the C-2 and C-6 positions for electrophilic attack. chemtube3d.com The N-oxide group can later be removed by deoxygenation to restore the pyridine ring. wikipedia.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). stackexchange.comchemistry-online.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at C-3. stackexchange.com A classic example of this reactivity is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. bhu.ac.in For this compound, nucleophilic attack would be directed to the C-2 and C-6 positions. This reactivity is further enhanced in N-alkyl pyridinium (B92312) salts. chemistry-online.com

Reactivity at the Iodobenzyl Group: Selective Derivatization

The aryl iodide functionality of the iodobenzyl group is a highly versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl > F) in the oxidative addition step of the catalytic cycle, allowing these reactions to proceed under mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing another route to C-C bond formation. youtube.com The reaction is typically stereoselective, favoring the formation of the trans-alkene. youtube.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. wikipedia.orgresearchgate.net

Other Couplings: Similar catalytic systems can be used for C-O and C-S bond formation by coupling with alcohols or thiols, respectively. wikipedia.org

Functional Group Interconversions and Modulations

Beyond cross-coupling, the distinct functional groups in this compound can be interconverted or modified to access a wider range of derivatives.

Conversion of the Aryl Iodide: The aryl iodide can be converted into other useful functional groups. For instance, it can undergo lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi) to form an aryllithium species, or react with magnesium to form a Grignard reagent. These organometallic intermediates can then react with various electrophiles to introduce new substituents.

Quaternization of Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can react with alkylating agents (e.g., methyl iodide) to form a quaternary pyridinium salt. This modification significantly alters the electronic properties of the molecule, making the pyridine ring much more electron-deficient and thus more susceptible to nucleophilic attack and reduction.

Hydrodeiodination: The carbon-iodine bond can be reduced to a carbon-hydrogen bond, a process known as hydrodeiodination. This can be achieved through various methods, including radical-based reductions or catalytic hydrogenation, effectively replacing the iodine atom with hydrogen. nih.govnih.gov

Regioselective Functionalization of Pyridine Derivatives

Introducing new substituents at specific positions on the pyridine ring of this compound requires regioselective methods. Since the C-4 position is blocked, functionalization targets the C-2/C-6 and C-3/C-5 positions.

Directed Ortho-Metalation (DoM): In some pyridine derivatives, a directing group can chelate to an organolithium base, directing deprotonation to the adjacent ortho position. acs.org For a 4-substituted pyridine, the pyridine nitrogen itself can direct metalation to the C-2 and C-6 positions. baranlab.org However, this can be complicated by competitive nucleophilic addition of the organolithium reagent to the pyridine ring. uwindsor.caacs.org The use of lithium amide bases like LDA or LiTMP can often favor deprotonation over addition. uwindsor.ca

Minisci Reaction: This radical-based reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles like pyridine. nih.gov Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards attack by a nucleophilic radical. The reaction typically shows a strong preference for the C-2 and C-4 positions. For this compound, Minisci-type reactions would be expected to functionalize the C-2 and C-6 positions. organic-chemistry.orgresearchgate.net

Halogenation: Direct halogenation of pyridine is possible, though it often requires high temperatures. Photochemical halogenation can provide 2-halopyridines, likely via a radical mechanism. chemistry-online.com

Reductive Transformations and Hydrogenation of Unsaturated Linkers

The primary reductive transformation for this compound is the hydrogenation of the pyridine ring to yield the corresponding piperidine (B6355638) derivative. The methylene (B1212753) linker is already saturated.

Catalytic Hydrogenation: The saturation of the pyridine ring is a common and efficient method for the synthesis of piperidines, which are prevalent structures in pharmaceuticals. rsc.org This transformation is typically achieved through catalytic hydrogenation using a heterogeneous catalyst and a hydrogen source.

Catalysts and Conditions: A variety of catalysts can be employed, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). organic-chemistry.orgliv.ac.uk Rhodium catalysts are often highly effective for the hydrogenation of pyridines. rsc.orgresearchgate.net For example, the hydrogenation of the closely related 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine was achieved effectively using a rhodium on carbon catalyst. researchgate.net Reactions can be run using hydrogen gas, often under pressure, or through transfer hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate. organic-chemistry.orgliv.ac.uk

Chemoselectivity: A key consideration during the hydrogenation of this compound is the potential for hydrodeiodination (reduction of the C-I bond). nih.gov Palladium catalysts, in particular, are known to catalyze dehalogenation. nih.govrsc.org The choice of catalyst and reaction conditions must be carefully optimized to selectively reduce the pyridine ring while preserving the iodide on the benzyl (B1604629) group if desired. Rhodium catalysts may offer better selectivity in this regard. rsc.org The benzene (B151609) ring is more difficult to reduce than the pyridine ring and typically requires more forcing conditions (higher pressure and temperature).

Coordination Chemistry and Ligand Design with 4 4 Iodobenzyl Pyridine

Synthesis and Characterization of Metal Complexes of 4-(4-Iodobenzyl)pyridine

The synthesis of metal complexes involving this compound typically follows established methods for pyridine-based ligands. These methods generally involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, is crucial and can influence the stoichiometry and structure of the resulting complex. For instance, transition metal complexes of pyridine (B92270) and its derivatives can be synthesized by reacting the ligand with metal halides or other salts in solvents like ethanol or acetonitrile. The resulting complexes can then be isolated by filtration and purified by recrystallization.

The characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties. Standard characterization methods include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the pyridine nitrogen to the metal center, evidenced by shifts in the vibrational frequencies of the pyridine ring.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insights into its electronic structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and the coordination geometry around the metal center in the solid state.

While specific examples of metal complexes with this compound are not extensively detailed in the literature, the general principles of synthesis and characterization for pyridine complexes are well-established and directly applicable. jscimedcentral.comnih.gov

Electronic Properties and Steric Hindrance of the Ligand in Coordination Compounds

Steric hindrance is another critical aspect of ligand design. The 4-(4-Iodobenzyl) group introduces significant steric bulk. This steric hindrance can influence the coordination number and geometry of the resulting metal complex. For example, bulky ligands can prevent the coordination of multiple ligands to a metal center, leading to complexes with lower coordination numbers. This steric influence is a key parameter that can be tuned to control the reactivity and selectivity of a metal catalyst. The interplay between electronic and steric effects ultimately dictates the properties and reactivity of the resulting metal complexes. rsc.org

Role of this compound Derivatives as Ligands in Catalysis

Pyridine-based ligands are widely used in catalysis due to their ability to form stable complexes with a variety of transition metals and to modulate the electronic and steric environment of the metal center. wikipedia.org While the catalytic applications of this compound itself are not extensively reported, its structural features suggest its potential as a ligand in various catalytic reactions. The presence of the iodo-functional group offers a site for further modification, allowing for the synthesis of more complex ligand architectures or for immobilization onto a solid support.

Design of Catalytically Active Metal Complexes

The design of catalytically active metal complexes with this compound would follow general principles of catalyst design. The goal is to create a metal complex with a specific coordination environment that facilitates a particular catalytic cycle. Key design considerations include:

Choice of Metal: The choice of metal is determined by the desired catalytic reaction.

Ligand Architecture: The steric and electronic properties of the this compound ligand can be fine-tuned to optimize catalytic activity and selectivity. For instance, modifying the substituents on the pyridine or phenyl ring can alter the electron density at the metal center.

Ancillary Ligands: In addition to this compound, other ligands may be introduced to further control the coordination sphere of the metal.

The iodo-group on the ligand could also be utilized in post-coordination modification to create bimetallic catalysts or to attach the catalyst to a larger molecular framework.

Investigations into Catalytic Performance and Selectivity

The investigation of the catalytic performance of a metal complex with this compound would involve testing its activity and selectivity in a target reaction. For example, pyridine-ligated catalysts have been explored in C-H activation and alkenylation reactions. nih.gov The performance of a catalyst based on this compound would be evaluated by measuring reaction rates, product yields, and selectivity (e.g., regioselectivity, stereoselectivity).

The effect of substituents on the pyridine ligand on catalytic activity is a well-studied phenomenon. For instance, in certain iron-catalyzed oxidation reactions, pyridine derivatives with electron-withdrawing groups have been shown to enhance catalytic conversion. mdpi.com This suggests that by modifying the this compound ligand, for example by replacing the iodine with other functional groups, the catalytic performance could be systematically tuned.

Metal Stereogenicity in Asymmetric Catalysis Utilizing Pyridine-Based Ligands

A fascinating aspect of coordination chemistry is the concept of metal stereogenicity, where the metal center itself becomes a chiral center. acs.org This can be achieved by coordinating chiral ligands to the metal, which can induce a specific, stable chiral arrangement of ligands around the metal. Pyridine-based ligands have been instrumental in the development of asymmetric catalysis by creating such chiral metal complexes. nih.govnih.govrsc.org

For a metal complex to be chiral at the metal center, it must not have a plane of symmetry or a center of inversion. This is often achieved in octahedral complexes with bidentate or polydentate ligands that create a "propeller-like" helical arrangement. acs.org While this compound is an achiral monodentate ligand, it could be incorporated into a larger, chiral multidentate ligand framework. For example, it could be a substituent on a chiral backbone that also contains other coordinating groups.

The design of such chiral ligands is a cornerstone of asymmetric catalysis. The chirality of the ligand is transferred to the coordination sphere of the metal, creating a chiral environment that can differentiate between enantiomeric transition states in a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The development of pyridine-oxazoline ligands is a prime example of how chiral pyridine-based ligands have been successfully employed in a wide range of asymmetric catalytic reactions. researchgate.net

Supramolecular Chemistry and Self Assembly of 4 4 Iodobenzyl Pyridine Systems

Non-Covalent Interactions Governing Assembly

The spatial arrangement and ultimate architecture of 4-(4-Iodobenzyl)pyridine assemblies are governed by a delicate balance of several non-covalent forces. The pyridine (B92270) nitrogen acts as a hydrogen and halogen bond acceptor, while the iodophenyl ring can participate in halogen bonding as a donor and engage in aromatic stacking interactions.

While this compound itself lacks strong hydrogen bond donors, its pyridine nitrogen atom is an effective hydrogen bond acceptor. In the presence of suitable donor molecules, such as carboxylic acids or water, extensive hydrogen-bonding networks can be anticipated. For instance, in co-crystals with carboxylic acids, a robust O-H···N hydrogen bond is expected to be the primary interaction, often leading to the formation of discrete molecular adducts or extended chains. nih.gov

The following table summarizes potential hydrogen bonding interactions involving this compound.

| Donor | Acceptor | Interaction Type | Typical Distance (Å) |

| O-H (e.g., from acid) | N (pyridine) | Strong | 2.6 - 2.8 |

| C-H (aromatic) | N (pyridine) | Weak | 3.2 - 3.6 |

| C-H (methylene) | N (pyridine) | Weak | 3.2 - 3.6 |

| C-H (aromatic) | π (pyridine/iodophenyl) | Weak | 2.5 - 2.9 (H to ring centroid) |

Note: The data in this table is illustrative and based on typical hydrogen bond geometries observed in related molecular crystals.

A key feature of this compound is the presence of an iodine atom on the phenyl ring, which can act as a potent halogen bond donor. The iodine atom possesses an electropositive region, known as a σ-hole, opposite to the C-I covalent bond, which can interact favorably with Lewis bases. acs.org The pyridine nitrogen of a neighboring molecule is an excellent halogen bond acceptor.

This C-I···N halogen bond is a highly directional and reliable interaction for crystal engineering, often leading to the formation of linear supramolecular chains. nih.gov The strength of this interaction can be comparable to that of conventional hydrogen bonds. In the context of this compound, this interaction would likely be a dominant feature in its solid-state structure, promoting a head-to-tail arrangement of molecules. The typical geometry of a C-I···N halogen bond is nearly linear, with an angle of approximately 180°.

| Donor Atom | Acceptor Atom | Interaction Type | Typical Distance (Å) | Typical C-I···N Angle (°) |

| I | N | Halogen Bond | 2.7 - 3.0 | 170 - 180 |

Note: The data in this table is based on characteristic values for C-I···N halogen bonds found in the literature. researchgate.net

The two aromatic rings of this compound, the pyridine and the iodophenyl ring, are capable of participating in π-stacking interactions. These interactions, arising from a combination of electrostatic and van der Waals forces, contribute significantly to the stabilization of the crystal lattice. libretexts.orgrsc.org The stacking can occur in various geometries, including face-to-face and offset (parallel-displaced) arrangements. nih.gov

In many pyridine-containing crystal structures, antiparallel-displaced π-stacking is observed, which helps to minimize electrostatic repulsion between the electron-deficient pyridine rings. researchgate.net For this compound, one could expect both pyridine-pyridine and pyridine-iodophenyl stacking motifs. The flexible methylene (B1212753) linker allows the two aromatic rings to adopt conformations that optimize these stacking interactions.

| Interacting Moieties | Interaction Type | Typical Centroid-to-Centroid Distance (Å) |

| Pyridine···Pyridine | π-π Stacking | 3.5 - 4.0 |

| Iodophenyl···Iodophenyl | π-π Stacking | 3.5 - 4.0 |

| Pyridine···Iodophenyl | π-π Stacking | 3.5 - 4.0 |

| C-H···π (Pyridine or Iodophenyl) | CH-π Interaction | 3.4 - 3.8 (H to centroid) |

Note: The data in this table represents typical ranges for π-stacking and CH-π interactions in aromatic systems.

Metal-Directed Self-Assembly

The pyridine moiety of this compound serves as an excellent coordinating site for a wide range of transition metals. This property allows for its use as a ligand in the construction of various metal-organic architectures through a process known as metal-directed self-assembly. anu.edu.au The stoichiometry of the metal and ligand, the coordination geometry of the metal ion, and the conformational flexibility of the ligand all play crucial roles in determining the final supramolecular structure.

When this compound is reacted with metal ions that have specific coordination geometries, such as the square-planar geometry of Pd(II) or Pt(II), discrete, closed structures like supramolecular cages and macrocycles can be formed. nih.gov In these assemblies, the metal ions act as the "corners" and the bifunctional ligands act as the "edges" of a polygon or polyhedron.

For example, a typical approach involves the use of a metal precursor with labile ligands that can be readily displaced by the pyridine nitrogen. The resulting structures are often of high symmetry and can possess an internal cavity capable of encapsulating guest molecules. The size and shape of the resulting cage or macrocycle are dictated by the length and rigidity of the ligand and the coordination angle of the metal center.

| Metal Precursor (Example) | Ligand | Resulting Structure (Hypothetical) |

| [Pd(NO₃)₂] | This compound | M₂L₄ or M₄L₈ type cages |

| [Pt(en)(NO₃)₂] | This compound | M₂L₂ macrocycle |

Note: This table provides hypothetical examples of discrete assemblies that could be formed with this compound based on known principles of metal-directed self-assembly.

In addition to discrete structures, this compound can be used to construct one-, two-, or three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). researchgate.netrsc.org In these extended networks, the ligand bridges between metal centers, propagating the structure in one or more dimensions.

The dimensionality and topology of the resulting coordination polymer depend on the coordination number and geometry of the metal ion. For instance, a metal ion that can coordinate to four ligands in a tetrahedral or square-planar fashion could lead to the formation of a 2D sheet-like structure when bridged by a linear ligand like this compound. If the metal center has an octahedral geometry and can coordinate to more than two ligands in a non-linear fashion, a 3D framework can be generated. nih.gov The presence of the iodo-substituent also offers the potential for post-synthetic modification or the introduction of secondary interactions within the framework.

: Crystal Engineering Principles for Designed Architectures

The construction of novel solid-state materials with tailored properties relies heavily on the principles of supramolecular chemistry and crystal engineering. The molecule this compound is a particularly interesting building block in this regard. Its structure combines a pyridine ring, which is an excellent hydrogen bond acceptor, with an iodobenzyl group, making it a potent halogen bond donor. This dual functionality allows for the rational design of a variety of supramolecular architectures, including molecular solids and cocrystals.

Rational Design and Synthesis of Molecular Solids and Cocrystals

The design of molecular solids and cocrystals containing this compound is guided by the strategic use of intermolecular interactions. The pyridine nitrogen atom readily participates in hydrogen bonding with suitable donor groups, such as carboxylic acids, while the iodine atom on the benzyl (B1604629) ring can form halogen bonds with electron-donating species. This predictable interplay of interactions forms the basis for the rational design of complex supramolecular structures.

The synthesis of these materials is typically achieved through co-crystallization from solution. This involves dissolving this compound and a selected coformer in a suitable solvent, followed by slow evaporation. The choice of solvent can be critical, as it can influence the formation of different crystalline forms, or polymorphs. Mechanochemical methods, such as grinding, have also emerged as a green and efficient alternative for the synthesis of cocrystals.

A key principle in the design of these systems is the concept of supramolecular synthons. These are robust and predictable patterns of intermolecular interactions. For this compound, prominent synthons include the carboxylic acid-pyridine heterosynthon, formed through hydrogen bonding, and the iodine-nitrogen (I···N) or iodine-oxygen (I···O) halogen bond. The competition and interplay between these synthons dictate the final crystal packing. For instance, in cocrystals with carboxylic acids, a strong O-H···N hydrogen bond is expected to be the primary interaction, with I···O or other weaker interactions providing further stability and directionality to the crystal lattice.

Control over Solid-State Structure and Intermolecular Interactions

In cocrystals with di- or tri-carboxylic acids, this compound can act as a linker, forming extended one-, two-, or even three-dimensional networks. The geometry of the coformer plays a crucial role in determining the dimensionality and topology of the resulting supramolecular assembly.

The interplay between hydrogen and halogen bonds is a critical factor in controlling the solid-state structure. In systems where both interactions are possible, a hierarchy of bond strengths often dictates the primary structural motifs. Typically, the strong O-H···N hydrogen bond will form first, with the weaker C-I···O or C-I···N halogen bonds directing the packing of these primary motifs. This allows for a stepwise approach to the design of complex architectures.

To illustrate the nature of these interactions, consider the following hypothetical data for a cocrystal of this compound with a generic dicarboxylic acid.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond (O-H···N) | Carboxylic Acid | Pyridine-N | 2.65 | 175 |

| Halogen Bond (C-I···O) | Iodobenzyl-I | Carbonyl-O | 2.90 | 170 |

| π-π Stacking | Pyridine Ring | Benzene (B151609) Ring | 3.50 | - |

This table presents illustrative data based on typical values found in related crystal structures, as specific experimental data for this compound cocrystals is not publicly available.

Formation and Analysis of Crystalline Solid Solutions

Crystalline solid solutions are single-phase crystalline materials composed of two or more different molecules that co-exist within the same crystal lattice. The formation of solid solutions offers a powerful method for tuning the physical and chemical properties of materials in a continuous manner. For systems involving this compound, the formation of solid solutions can be envisaged by co-crystallizing it with a structurally similar molecule, such as 4-(4-bromobenzyl)pyridine.

The principle of isomorphism is key to the formation of solid solutions. If this compound and a guest molecule have similar sizes, shapes, and intermolecular interaction patterns, they can substitute for one another in the crystal lattice over a range of compositions. The similarity in the van der Waals radii of iodine and bromine makes the bromo-analogue an excellent candidate for forming solid solutions with this compound.

The analysis of crystalline solid solutions involves confirming the existence of a single crystalline phase across a range of compositions. This is typically done using powder X-ray diffraction (PXRD), where a continuous shift in the diffraction peak positions with changing composition is indicative of solid solution formation. Differential scanning calorimetry (DSC) can also be used to study the melting behavior of these mixed crystals.

The properties of such solid solutions, for instance, their melting point or solubility, would be expected to vary systematically with the composition. This provides a means to fine-tune material properties that is not available with simple cocrystals of fixed stoichiometry.

Below is a hypothetical phase diagram for a solid solution of this compound and 4-(4-bromobenzyl)pyridine, illustrating the expected melting point behavior.

| Mol % this compound | Melting Point (°C) |

| 0 | 120 |

| 25 | 125 |

| 50 | 130 |

| 75 | 135 |

| 100 | 140 |

This table presents illustrative data based on the expected behavior of a solid solution, as specific experimental data for this system is not publicly available.

Materials Science Applications of 4 4 Iodobenzyl Pyridine and Its Derivatives

Prospective Integration as Organic Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The development of MOFs and coordination polymers hinges on the judicious selection of organic linkers to dictate the resulting framework's topology, porosity, and functionality. The bifunctional nature of 4-(4-Iodobenzyl)pyridine, featuring a terminal pyridine (B92270) group capable of coordinating to metal centers, makes it an attractive, albeit currently unutilized, candidate for the construction of novel porous materials.

Hypothetical Design and Synthesis of MOFs with Tailored Porosity and Functionality

In theory, the length and flexibility of the benzylpyridine backbone could be exploited to generate MOFs with varying pore sizes and shapes. The presence of the iodine atom offers a unique opportunity for post-synthetic modification, where the C-I bond could be leveraged for cross-coupling reactions to introduce additional functional groups within the pores, thereby tailoring the framework for specific applications.

Potential for Advanced Porous Materials in Specific Applications

The tailored porosity and functionality that could be imparted by this compound-based linkers would, in principle, make the resulting MOFs suitable for applications in gas storage and separation. The polarizability of the iodine atom and the potential for introducing other functional groups could enhance the selective adsorption of gases like carbon dioxide or methane. However, experimental data to support these hypotheses are currently unavailable.

Envisioned Incorporation into Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

The principles of reticular chemistry that govern MOF synthesis also apply to the construction of purely organic, crystalline frameworks such as COFs and amorphous POPs. The reactive nature of the C-I bond in this compound suggests its potential use in forming robust covalent bonds, a key requirement for the synthesis of stable COFs and POPs. For instance, it could theoretically participate in well-established coupling reactions, such as Sonogashira or Suzuki couplings, with complementary linkers to form extended porous networks. The resulting materials would be expected to exhibit high thermal and chemical stability, making them suitable for applications in catalysis and separations, though no such materials have been reported to date.

Speculative Engineering of Material Properties Through Solid-State Modifications

The solid-state properties of materials incorporating this compound could, in theory, be engineered through various modification strategies. The presence of the heavy iodine atom could influence the photophysical properties of the material, potentially leading to applications in sensing or optoelectronics. Furthermore, solid-state transformations, such as single-crystal-to-single-crystal reactions, could be envisioned where the iodo-substituent acts as a reactive site. It is important to reiterate that these are speculative avenues that await experimental validation.

Conceptual Surface Modification and Interface Chemistry in Material Systems

Looking beyond bulk materials, this compound could conceptually be used as a surface modifying agent. The pyridine group could anchor the molecule to a variety of material surfaces, while the exposed iodobenzyl group would present a reactive handle for further functionalization. This could be a pathway to altering the surface properties of materials, for example, to improve interfacial adhesion in composite materials or to create surfaces with specific chemical affinities. As with the other potential applications, dedicated research is needed to explore these possibilities.

Applications of 4 4 Iodobenzyl Pyridine in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures

The structural attributes of 4-(4-Iodobenzyl)pyridine make it a valuable intermediate in the multi-step synthesis of complex organic molecules, including biologically active compounds and functional materials. The presence of the iodo-substituent on the phenyl ring provides a handle for various cross-coupling reactions, while the pyridine (B92270) moiety can participate in a range of transformations or act as a coordinating ligand.

For instance, in the synthesis of pharmaceutical agents, the iodo group can be readily converted into other functional groups or used as a point of connection for building larger molecular frameworks. While direct examples detailing the extensive use of this compound in the total synthesis of complex natural products are not prominently featured in readily available literature, its structural motifs are present in various bioactive molecules. For example, related structures such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine have been identified as key intermediates in the synthesis of the anticancer drug Crizotinib. researchgate.net This highlights the potential of iodo-functionalized pyridyl compounds in constructing intricate molecular designs for medicinal chemistry.

The general utility of pyridine derivatives as key intermediates is well-established in the synthesis of a wide array of bioactive compounds. nih.govlifechemicals.com The pyridine ring is a common feature in many FDA-approved drugs, and synthetic routes often rely on functionalized pyridine building blocks to construct the final molecular entity. lifechemicals.com

Utilization as a Reagent for Selective Chemical Transformations

As a reagent, this compound offers opportunities for selective chemical transformations, primarily leveraging the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids or Esters | C-C | Pd catalyst, Base |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp2-sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck Coupling | Alkenes | C-C (alkenyl-aryl) | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amines | C-N | Pd catalyst, Ligand, Base |

The iodophenyl moiety of this compound can readily participate in these reactions. For example, in a Suzuki coupling , it can be reacted with a boronic acid to form a biaryl linkage, a common structural motif in pharmaceuticals and organic materials. mdpi.comnih.gov Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group, providing a gateway to further transformations or the synthesis of conjugated systems. beilstein-journals.org The Heck reaction offers a pathway to introduce vinyl groups by coupling with an alkene. digitellinc.com Furthermore, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by reacting with an amine, a crucial step in the synthesis of many nitrogen-containing bioactive molecules.

While specific literature detailing these reactions with this compound as the primary substrate is not abundant, the reactivity of the aryl iodide functionality is a well-established principle in organic chemistry, making it a predictable and reliable reagent for such selective transformations.

Building Block for the Construction of Heterocyclic Systems

The dual functionality of this compound, possessing both a pyridine ring and a reactive iodophenyl group, makes it a valuable building block for the synthesis of more complex heterocyclic systems. lifechemicals.comnih.govresearchgate.net

One common strategy involves utilizing the iodo-group in cross-coupling reactions to append other heterocyclic rings or functional groups that can subsequently participate in cyclization reactions. For example, a Sonogashira coupling of this compound with a suitably functionalized alkyne could generate a precursor for an intramolecular cyclization to form a fused heterocyclic system. beilstein-journals.org

Multicomponent reactions (MCRs) offer another powerful approach for the construction of complex heterocycles in a single step. researchgate.netnih.gov While direct examples involving this compound in MCRs are not extensively documented, its structural components are amenable to such reactions. For instance, the pyridine nitrogen can act as a nucleophile or a basic center to facilitate cascade reactions.

Furthermore, the pyridine ring itself can be a precursor to fused pyridinium (B92312) systems through intramolecular nucleophilic aromatic substitution or other cyclization strategies. nih.gov The benzyl (B1604629) moiety can also be functionalized to participate in cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. The synthesis of novel pyridine-based bioactive compounds often involves the use of functionalized pyridine building blocks that are elaborated into more complex heterocyclic structures. nih.gov

Advanced Methodologies for the Late-Stage Functionalization of Organic Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex molecules, such as drug candidates, at a late stage of the synthesis. nih.govresearchgate.netunimi.it This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. The reactivity of the carbon-iodine bond in this compound makes it a potential reagent for LSF.

For instance, a complex molecule containing a boronic acid or ester group could be coupled with this compound via a Suzuki reaction to introduce the benzylpyridine moiety. This could alter the pharmacokinetic or pharmacodynamic properties of the parent molecule.

Table 2: Potential Late-Stage Functionalization Strategies

| Methodology | Description | Potential Application with this compound |

| Cross-Coupling Reactions | Introduction of new C-C or C-heteroatom bonds. | Coupling with a complex molecule containing a suitable functional group (e.g., boronic acid). |

| Photoredox Catalysis | Use of visible light to initiate radical reactions. | C-H functionalization of the pyridine or phenyl ring, or coupling with radical precursors. nih.govresearchgate.netacs.orglu.se |

| Bioorthogonal Chemistry | Chemically selective reactions that can occur in biological systems. | Derivatives of this compound could be designed as bioorthogonal probes. nih.govnih.govacs.org |

Photoredox catalysis has emerged as a mild and versatile tool for LSF, enabling a wide range of transformations, including C-H functionalization. nih.govresearchgate.netacs.orglu.se While specific applications to this compound are not widely reported, the pyridine and phenyl rings could potentially be functionalized using these methods.

In the realm of bioorthogonal chemistry , which involves reactions that can proceed within a living system without interfering with native biochemical processes, derivatives of this compound could be envisioned as probes. nih.govnih.govacs.org The iodo-group could be transformed into a bioorthogonal handle, such as an alkyne or an azide, allowing for its specific ligation to a target molecule in a biological environment.

Q & A

Q. What are the established synthetic routes for 4-(4-Iodobenzyl)pyridine, and how can reaction efficiency be optimized?

- Methodological Answer : A common synthesis involves alkylation of pyridine derivatives with 4-iodobenzyl bromide. For example, coupling 4-iodobenzyl bromide with a thione precursor under Pd-catalyzed conditions achieves yields >80% . Optimization strategies include:

- Using 1.2 equivalents of 4-iodobenzyl bromide to minimize side reactions.

- Employing PdCl₂(PPh₃)₂/CuI catalytic systems in THF/Et₃N for efficient cross-coupling .

Key Table :

| Reagent/Condition | Role | Yield | Reference |

|---|---|---|---|

| 4-Iodobenzyl bromide | Alkylating agent | 82–95% | |

| PdCl₂(PPh₃)₂/CuI | Catalyst system | - |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the pyridine ring (δ 7.1–8.7 ppm) and iodobenzyl group (δ 4.4–7.6 ppm) confirm structural integrity .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 490.9861) .

- HPLC : Purity >97% ensures reliability for biological assays .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer :